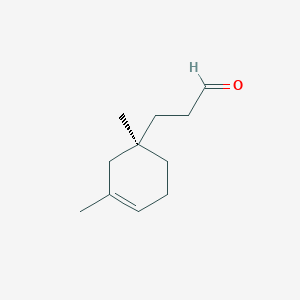

3-(1,3-Dimethyl-3-cyclohexenyl)propanal

Description

Contextualization of Substituted Cyclohexenes and Aldehydes in Modern Synthesis

Substituted cyclohexenes are pivotal building blocks in the synthesis of a vast range of complex organic molecules, including natural products and pharmaceuticals. researchgate.net The six-membered ring can exist in various conformations, and the introduction of substituents allows for precise control over the molecule's three-dimensional shape and reactivity. The Diels-Alder reaction stands as a cornerstone of synthetic methodology for accessing cyclohexene (B86901) rings with a high degree of stereochemical control. researchgate.net This powerful cycloaddition reaction, which typically involves a conjugated diene and a dienophile, enables the construction of the cyclohexene core in a single, often highly stereospecific, step. researchgate.net

Aldehydes, characterized by the formyl group (-CHO), are among the most versatile functional groups in organic synthesis. researchgate.net They are readily transformed into a plethora of other functionalities, including alcohols, carboxylic acids, amines, and carbon-carbon bonds through reactions such as reductions, oxidations, reductive aminations, and aldol (B89426) condensations. The development of catalytic and stereoselective methods for aldehyde transformations, including organocatalysis, has revolutionized the ability of chemists to construct chiral molecules with high efficiency and enantioselectivity.

Rationale for Research on 3-(1,3-Dimethyl-3-cyclohexenyl)propanal

Research into this compound is driven by several factors. Its structural similarity to naturally occurring terpenes, such as limonene, suggests potential applications in the fields of fragrances and flavorings. nih.govresearchgate.net Indeed, it is listed as a fragrance ingredient. nih.gov The presence of both a reactive aldehyde group and a modifiable cyclohexene ring offers a platform for the synthesis of a diverse library of derivatives with potentially interesting biological or material properties.

Furthermore, the synthesis of this compound presents an interesting challenge in controlling regioselectivity and stereoselectivity. Methodologies for its preparation can provide valuable insights into the catalytic functionalization of terpene-like structures.

Overview of Key Research Domains for Unsaturated Aldehyde Systems

Unsaturated aldehydes, in general, are a focal point of intensive research. Key domains of investigation include:

Catalytic Hydrogenation: The selective hydrogenation of the carbon-carbon double bond or the carbonyl group in unsaturated aldehydes is a significant area of research. Achieving high selectivity for one over the other is a challenge that has been addressed through the development of specialized catalysts.

Asymmetric Catalysis: The development of chiral catalysts for the enantioselective transformation of unsaturated aldehydes is crucial for the synthesis of optically active compounds. Organocatalysis has emerged as a powerful tool in this regard, enabling a variety of asymmetric additions to the double bond or reactions at the aldehyde.

Natural Product Synthesis: Many natural products contain the unsaturated aldehyde motif, making the development of synthetic methods for their construction a key research objective.

Physicochemical Properties of this compound

The fundamental properties of a molecule dictate its behavior and potential applications. Below is a summary of the known physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈O | nih.gov |

| Molecular Weight | 166.26 g/mol | nih.gov |

| Boiling Point | 234.00 to 236.00 °C @ 760.00 mm Hg | nih.gov |

| CAS Number | 6784-13-0 | nih.gov |

This table is interactive. Users can sort and filter the data.

Structure

2D Structure

3D Structure

Properties

CAS No. |

71735-72-3 |

|---|---|

Molecular Formula |

C11H18O |

Molecular Weight |

166.26 g/mol |

IUPAC Name |

3-[(1R)-1,3-dimethylcyclohex-3-en-1-yl]propanal |

InChI |

InChI=1S/C11H18O/c1-10-5-3-6-11(2,9-10)7-4-8-12/h5,8H,3-4,6-7,9H2,1-2H3/t11-/m1/s1 |

InChI Key |

HAEFRQLHXUHJJP-LLVKDONJSA-N |

Isomeric SMILES |

CC1=CCC[C@](C1)(C)CCC=O |

Canonical SMILES |

CC1=CCCC(C1)(C)CCC=O |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 3 1,3 Dimethyl 3 Cyclohexenyl Propanal

Strategic Retrosynthetic Analyses Towards 3-(1,3-Dimethyl-3-cyclohexenyl)propanal

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials.

Disconnection Approaches for the Propanal Side Chain

The most logical initial disconnection involves the propanal side chain. Several strategies can be envisioned for its attachment to the 1,3-dimethyl-3-cyclohexenyl core.

One common approach is through a Wittig reaction or a related olefination. This would involve disconnecting the C1-C2 bond of the propanal side chain, leading to a two-carbon ylide equivalent and a cyclohexenyl carboxaldehyde. The aldehyde can then be further simplified. This is a widely used method for forming carbon-carbon double bonds. libretexts.orglibretexts.orgmasterorganicchemistry.com

Alternatively, a hydroformylation reaction could be considered. This would involve the disconnection of the propanal group from an alkene precursor, specifically 3-(1,3-dimethyl-3-cyclohexenyl)propene. Hydroformylation introduces a formyl group and a hydrogen atom across a carbon-carbon double bond.

A third approach involves an organometallic addition to a suitable electrophile. For instance, a Grignard reagent derived from a cyclohexenyl halide could react with an appropriate three-carbon electrophile containing a protected aldehyde functionality.

| Disconnection Strategy | Key Intermediate A (from cyclohexene) | Key Intermediate B (for side chain) |

| Wittig Olefination | 1,3-Dimethyl-3-cyclohexene-1-carboxaldehyde | (2-ethoxy-2-oxoethyl)triphenylphosphonium ylide |

| Hydroformylation | 3-(1,3-Dimethyl-3-cyclohexenyl)propene | Syngas (CO/H2) |

| Grignard Reaction | 1-Bromo-1,3-dimethyl-3-cyclohexene | 3-Bromopropanal (or protected equivalent) |

Retrosynthetic Pathways for the 1,3-Dimethyl-3-cyclohexenyl Moiety

The core of the molecule, the 1,3-dimethyl-3-cyclohexenyl ring, can be retrosynthetically disconnected via a Diels-Alder reaction . This powerful [4+2] cycloaddition is a cornerstone of six-membered ring synthesis. sigmaaldrich.commasterorganicchemistry.com The disconnection would break the ring at the double bond and the adjacent single bond, yielding a conjugated diene and a dienophile. For the target moiety, this translates to 2-methyl-1,3-butadiene (isoprene) as the diene and crotonaldehyde (B89634) (or a related C3 dienophile) as the dienophile. The regioselectivity of the Diels-Alder reaction is crucial here to obtain the desired substitution pattern. beilstein-journals.org

Another modern and powerful method for the formation of cyclic alkenes is Ring-Closing Metathesis (RCM) . This would involve disconnecting the cyclohexene (B86901) ring by breaking the double bond, leading to a diene precursor. This intramolecular reaction is catalyzed by ruthenium or molybdenum complexes and is known for its functional group tolerance. libretexts.org

| Disconnection Strategy | Precursor(s) |

| Diels-Alder Reaction | 2-Methyl-1,3-butadiene (Isoprene) and Crotonaldehyde |

| Ring-Closing Metathesis | A substituted 1,7-octadiene (B165261) derivative |

Direct Synthetic Routes to this compound

Based on the retrosynthetic analysis, several forward synthetic routes can be proposed.

Formation of the Cyclohexene Ring System

The Diels-Alder reaction provides a direct and atom-economical route to the substituted cyclohexene core. The reaction between isoprene (B109036) (a readily available diene) and a suitable dienophile can construct the six-membered ring with the desired methyl group at position 3. To install the propanal side chain, a dienophile that already contains a three-carbon chain with a protected aldehyde or a precursor functionality is ideal. A plausible dienophile would be 3-buten-1-al or its acetal (B89532) derivative. The reaction would yield a mixture of regioisomers, and controlling the regioselectivity to favor the desired 1,3-disubstituted product is a key challenge. Lewis acid catalysis can often be employed to enhance both the rate and regioselectivity of Diels-Alder reactions. nih.govresearchgate.net

A synthesis of 3-cyclohexene-1-carboxaldehyde (B93240) from 1,3-butadiene (B125203) and acrolein has been reported to proceed in high yield under elevated temperature and pressure, demonstrating the feasibility of this approach. chemicalbook.comgoogle.com A similar strategy could be adapted for the synthesis of the dimethyl-substituted analogue.

| Reactant 1 (Diene) | Reactant 2 (Dienophile) | Catalyst/Conditions | Product |

| 2-Methyl-1,3-butadiene | 3-Buten-1-al dimethyl acetal | Lewis Acid (e.g., ZnCl2), Heat | This compound dimethyl acetal |

| Isoprene | Crotonaldehyde | Heat | 3,4-Dimethyl-3-cyclohexene-1-carboxaldehyde |

Ring-Closing Metathesis (RCM) offers an alternative and highly versatile method for the synthesis of substituted cyclohexenes. libretexts.org The synthesis would start with an acyclic diene precursor, which upon treatment with a Grubbs' or Schrock's catalyst, undergoes an intramolecular cyclization to form the cyclohexene ring.

For the synthesis of the 1,3-dimethyl-3-cyclohexenyl moiety, a potential diene precursor could be synthesized through the coupling of smaller fragments. The strategic placement of the double bonds and methyl groups in the acyclic precursor is critical to ensure the formation of the desired product upon metathesis. The key advantage of RCM is its tolerance to a wide range of functional groups, allowing for the propanal side chain or a precursor to be present during the cyclization step.

| Acyclic Diene Precursor | Catalyst | Product of RCM |

| 4,6-Dimethyl-1,7-octadiene-3-ol | Grubbs' Catalyst (2nd Gen.) | 1,3-Dimethyl-3-cyclohexen-1-ol |

Cyclization of Acyclic Precursors

The construction of the 1,3-dimethyl-3-cyclohexenyl ring system from open-chain starting materials is a critical phase in the synthesis. Two of the most powerful and versatile methods for forming six-membered rings are the Diels-Alder reaction and the Robinson annulation.

Diels-Alder Reaction

The Diels-Alder reaction is a pericyclic reaction between a conjugated diene and an alkene (dienophile) to form a substituted cyclohexene. wikipedia.orglibretexts.org This [4+2] cycloaddition is highly efficient for creating two new carbon-carbon bonds and setting up to four stereocenters in a single, often stereospecific, step. wikipedia.org

For the synthesis of the 1,3-dimethyl-3-cyclohexenyl core, a logical approach involves the reaction of a 2,4-dimethyl-1,3-pentadiene (B89641) with a suitable dienophile containing a masked propanal group. A potential dienophile could be acrolein or its synthetic equivalent. However, to achieve the specific substitution pattern of the target molecule, a more tailored set of reactants is necessary. A plausible route would utilize 2-methyl-1,3-pentadiene (B74102) reacting with an α,β-unsaturated aldehyde like crotonaldehyde (but-2-enal). This reaction, shown hypothetically below, would be followed by a subsequent methylation step to install the second methyl group.

Diene: 2-methyl-1,3-pentadiene

Dienophile: Crotonaldehyde (or a synthetic equivalent)

The regioselectivity of the Diels-Alder reaction, which determines the relative positions of the substituents on the resulting cyclohexene ring, is governed by the electronic properties of the diene and dienophile. masterorganicchemistry.com Reactions involving unsymmetrical dienes and dienophiles can lead to mixtures of regioisomers, often favoring "ortho" (1,2) or "para" (1,4) products. masterorganicchemistry.com

Robinson Annulation

The Robinson annulation is a tandem reaction sequence that combines a Michael addition with an intramolecular aldol (B89426) condensation to form a cyclohexenone ring. wikipedia.orgmasterorganicchemistry.com This powerful ring-forming strategy has been instrumental in the synthesis of steroids and other complex natural products. wikipedia.orgresearchgate.net The process typically involves the reaction of a ketone enolate with an α,β-unsaturated ketone, such as methyl vinyl ketone (MVK). wikipedia.org

To construct a precursor for this compound, one could envision a Robinson annulation using a β-keto ester and a suitably substituted α,β-unsaturated ketone. The resulting cyclohexenone would already contain some of the necessary carbon framework, which could then be further modified. For instance, the reaction between the enolate of ethyl acetoacetate (B1235776) and 3-penten-2-one, followed by intramolecular condensation, would generate a substituted cyclohexenone. Subsequent steps would be required to introduce the second methyl group and elaborate the side chain. The versatility of the Robinson annulation allows for variations in both the nucleophilic donor and the Michael acceptor to build a wide array of substituted six-membered rings. wikipedia.org

Table 1: Comparison of Cyclization Methodologies

| Feature | Diels-Alder Reaction | Robinson Annulation |

| Reaction Type | [4+2] Pericyclic Cycloaddition | Michael Addition followed by Intramolecular Aldol Condensation |

| Key Reactants | Conjugated Diene, Dienophile (Alkene) | Ketone (or β-dicarbonyl), α,β-Unsaturated Ketone |

| Initial Product | Substituted Cyclohexene | Substituted Cyclohexenone |

| Bonds Formed | Two C-C sigma bonds, one C-C pi bond | Two C-C sigma bonds, one C-C pi bond |

| Key Advantage | High stereospecificity, atom economy | Excellent for building fused ring systems, versatile starting materials |

| Reference | wikipedia.org | wikipedia.org |

Introduction and Functionalization of the Propanal Moiety

Once the dimethylcyclohexene core is established, the three-carbon aldehyde side chain must be installed. This can be achieved by either building the chain from a pre-existing functional group on the ring or by introducing the entire moiety through a coupling reaction.

Homologation refers to any reaction that extends a carbon chain by a single repeating unit, often a methylene (B1212753) (-CH2-) group. wikipedia.org To convert a precursor like 1,3-dimethyl-3-cyclohexenecarboxaldehyde into the target propanal, a two-carbon homologation is required.

One established method involves a Wittig-type reaction using a specialized reagent like (methoxymethyl)triphenylphosphonium (B8745145) chloride. The aldehyde precursor is first converted into an enol ether, which can then be hydrolyzed under acidic conditions to reveal the one-carbon-extended aldehyde. Repeating this sequence would yield the propanal.

A more direct two-carbon homologation can be achieved using phosphonate (B1237965) reagents specifically designed for this purpose. For example, reagents like diethyl methylformyl-2-phosphonate dimethylhydrazone can condense with a starting aldehyde. researchgate.netnih.gov Subsequent hydrolysis of the resulting hydrazone unmasks the aldehyde, completing a robust two-step homologation cycle. researchgate.netnih.gov

Hydroformylation, also known as the oxo process, involves the addition of a formyl group (–CHO) and a hydrogen atom across an alkene's double bond. acs.org This reaction is typically catalyzed by transition metal complexes, most commonly of rhodium or cobalt, and uses a mixture of carbon monoxide (CO) and hydrogen (H₂). acs.orgchemistryviews.org

To apply this method, a precursor such as 3-allyl-1,5-dimethyl-1-cyclohexene would be required. The hydroformylation would then be directed at the double bond of the allyl side chain. A key challenge in hydroformylation is controlling the regioselectivity—that is, whether the formyl group adds to the terminal carbon (to give the desired linear aldehyde) or the internal carbon (to give a branched aldehyde). acs.org Catalyst and ligand choice are critical for achieving high selectivity for the linear propanal product. acs.orgresearchgate.net Studies on the hydroformylation of substituted olefins like vinylcyclohexene (B1617736) have shown that the reaction conditions can be tuned to favor the desired isomer. rsc.org

Olefination reactions, which convert carbonyls into alkenes, provide an indirect but powerful route to the propanal side chain. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are the cornerstones of this approach. masterorganicchemistry.comwikipedia.org

Starting from a ketone precursor, such as 1,5-dimethyl-5-cyclohexen-1-one, a Wittig reaction with an appropriate phosphonium (B103445) ylide (e.g., one that delivers a two-carbon chain with a terminal protected alcohol) can generate the required carbon skeleton. lumenlearning.comlibretexts.org

The Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate-stabilized carbanion, is often preferred due to its superior (E)-selectivity and the water-soluble nature of its phosphate (B84403) byproduct, simplifying purification. alfa-chemistry.comorganic-chemistry.org A potential HWE strategy would involve reacting a cyclohexanone (B45756) precursor with a phosphonate reagent that installs an α,β-unsaturated ester. This ester can then be reduced to the corresponding allylic alcohol and subsequently oxidized to the α,β-unsaturated aldehyde. A final reduction of the double bond would yield the target saturated propanal.

Table 2: Methods for Propanal Moiety Introduction

| Method | Precursor Type | Key Reagents | Key Features |

| Carbonyl Homologation | Cyclohexenecarboxaldehyde | Wittig reagents (e.g., Ph₃P=CHOMe), Diazomethane | Stepwise chain extension of an existing aldehyde. wikipedia.orgarkat-usa.org |

| Hydroformylation | Allyl-substituted cyclohexene | CO, H₂, Rh/Co catalyst | Direct addition of a CHO group to a C=C bond. acs.orgchemistryviews.org |

| Olefination (HWE) | Cyclohexenone | Phosphonate carbanion, Base (e.g., NaH) | Forms a C=C bond, often with high E-selectivity; requires further functional group manipulation. wikipedia.orgalfa-chemistry.com |

Selective Methylation Strategies for the Cyclohexene Ring

The introduction of the two methyl groups at specific positions (C1 and C3) on the cyclohexene ring requires careful strategic planning to ensure correct regioselectivity. These methylations can be performed on a cyclohexanone or cyclohexenone intermediate.

A powerful method for introducing a methyl group at the β-position of an α,β-unsaturated ketone is through 1,4-conjugate addition. Organocuprates, also known as Gilman reagents (e.g., lithium dimethylcuprate, LiCu(CH₃)₂), are exceptionally effective for this transformation. organicchemistrytutor.comwikipedia.org Unlike Grignard or organolithium reagents that tend to attack the carbonyl carbon directly (1,2-addition), Gilman reagents selectively add to the β-carbon of the double bond. organicchemistrytutor.commasterorganicchemistry.com

Therefore, a synthetic strategy could involve starting with cyclohex-2-enone. The first methyl group can be introduced at the 3-position via conjugate addition with lithium dimethylcuprate to form 3-methylcyclohexanone. organicchemistrytutor.com This ketone can then be converted back into an α,β-unsaturated ketone (e.g., 5-methylcyclohex-2-enone) through various methods like α-bromination followed by elimination. A second conjugate addition is not feasible for the second methyl group. Instead, the ketone can be converted to its enolate and then alkylated with a methyl halide (e.g., methyl iodide) to install the second methyl group at an α-position. google.com The precise sequence and combination of these reactions are critical for achieving the desired 1,3-dimethyl substitution pattern.

Stereoselective Synthesis of this compound

The target molecule contains at least two stereocenters (at C1 and the carbon of the propanal chain attachment point), meaning it can exist as multiple stereoisomers. Controlling the three-dimensional arrangement of these substituents is a significant challenge addressed by stereoselective synthesis.

Asymmetric catalysis is the key to achieving this control. In the context of the Diels-Alder reaction, the use of a chiral Lewis acid catalyst can induce facial selectivity in the dienophile, leading to the formation of one enantiomer of the cyclohexene product in excess. nih.govlibretexts.org Catalysts derived from chiral ligands complexed to metals like copper or boron have been shown to mediate highly enantioselective Diels-Alder reactions. nih.govnih.gov By choosing the appropriate chiral catalyst, it is possible to direct the formation of the cyclohexene ring with a specific, predictable stereochemistry.

If the synthetic route proceeds through a cyclohexenone intermediate, stereoselectivity can be introduced during the methylation steps. For example, the conjugate addition of a Gilman reagent to a chiral α,β-unsaturated ketone can proceed with high diastereoselectivity. Alternatively, the alkylation of an enolate can be directed by a chiral auxiliary group temporarily attached to the molecule. These methods allow for the construction of specific diastereomers of the final product, which is often crucial as different stereoisomers can have distinct properties.

Diastereoselective and Enantioselective Approaches

The diastereoselective and enantioselective synthesis of this compound is crucial for obtaining specific stereoisomers. The spatial arrangement of the methyl groups on the cyclohexene ring, as well as the potential for a chiral center on the propanal side chain, necessitates precise control during synthesis. While specific studies on the diastereoselective and enantioselective synthesis of this exact molecule are not extensively documented in publicly available literature, principles from related syntheses of substituted cyclohexenes and aldehydes offer significant insights.

Methodologies such as organocatalyzed asymmetric reactions have been shown to provide stereocontrolled access to chiral 1,3-cyclohexadienals. These methods often employ chiral catalysts to induce asymmetry in the final product. Furthermore, cascade reactions, such as inter-intramolecular double Michael additions, have been utilized for the diastereoselective synthesis of highly functionalized cyclohexanones, which can be precursors to cyclohexene derivatives. beilstein-journals.orgorganic-chemistry.org In such reactions, the choice of catalyst and reaction conditions can significantly influence the diastereomeric ratio of the products. nih.gov

Palladium-catalyzed enantioselective formal [3+2]-cycloadditions represent another powerful tool for constructing cyclopentane (B165970) rings with high enantio- and diastereoselectivity, and similar principles could be adapted for the synthesis of cyclohexene systems. nih.gov These reactions can simultaneously create multiple stereogenic centers with a high degree of control.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a synthesis. vulcanchem.com While specific examples of chiral auxiliary-mediated synthesis for this compound are not readily found, the general principles are widely applicable in asymmetric synthesis. For instance, pseudoephedrine has been used as a chiral auxiliary in asymmetric Michael reactions to synthesize 3-aryl-δ-lactones with high diastereoselectivity. nih.gov

In the context of synthesizing the target molecule, a chiral auxiliary could be attached to a precursor of the propanal side chain. This would guide the stereoselective formation of any chiral centers during subsequent C-C bond-forming reactions. After the desired stereochemistry is established, the auxiliary can be removed to yield the final enantiomerically enriched product. The choice of the chiral auxiliary is critical and can significantly impact the diastereomeric excess of the reaction.

Asymmetric Catalysis in C-C Bond Formation for the Propanal Chain

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high enantioselectivity. nih.gov While direct literature on the asymmetric C-C bond formation for the propanal chain of this compound is limited, related transformations provide a conceptual framework. For example, palladium-catalyzed asymmetric alkylations have been successfully employed to construct 1,3-stereocenters with high yields and enantioselectivities. researchgate.net

In a potential synthetic route to this compound, an asymmetric catalytic reaction could be used to introduce the three-carbon propanal unit onto the pre-formed dimethylcyclohexene ring. This could involve the enantioselective addition of a propanal equivalent to a suitable electrophilic position on the cyclohexene precursor. The catalyst, typically a transition metal complex with a chiral ligand, would orchestrate the approach of the reactants to favor the formation of one enantiomer over the other.

| Catalytic System | Reactant A | Reactant B | Product Type | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |

| Pd(0)/Chiral Ligand | Vinyl Cyclopropane | Alkylidene Azlactone | Substituted Cyclopentane | Up to 99% | >20:1 | nih.gov |

| Pd₂(dba)₃/(S)-SegPhos | Allenyl Ester | Prochiral Nucleophile | 1,3-Disubstituted Allene | Up to 93% | Up to 7:1 | researchgate.net |

This interactive table showcases examples of asymmetric catalysis in related systems, illustrating the potential for high stereocontrol.

Control of Stereochemical Configuration on the Cyclohexene Ring

The stereochemistry of the 1,3-dimethyl-substituted cyclohexene ring is a critical determinant of the final product's properties. The cis and trans isomers of 1,3-dimethylcyclohexane (B1346967) are distinct chemical entities with different conformations and stabilities. vaia.comnist.gov The synthesis of this compound likely involves a Diels-Alder reaction between a diene and a dienophile to construct the cyclohexene ring. vulcanchem.comscentree.co

The stereochemical outcome of the Diels-Alder reaction can be influenced by the geometry of the reactants and the reaction conditions. To achieve a specific stereoisomer of the cyclohexene ring, diastereoselective Diels-Alder reactions can be employed. This can involve the use of chiral catalysts or chiral auxiliaries attached to either the diene or the dienophile.

Furthermore, post-Diels-Alder modifications can also be used to control the stereochemistry. For example, if a mixture of diastereomers is formed, it may be possible to selectively convert one isomer to another through epimerization or other stereochemical transformations. The choice of reagents and reaction conditions is paramount in achieving the desired stereochemical configuration of the cyclohexene ring.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of fragrance ingredients like this compound is of growing importance to minimize environmental impact and enhance sustainability.

Solvent-Free Reaction Conditions

Performing chemical reactions without the use of solvents, or in the presence of environmentally benign solvents like water or ethanol, is a key principle of green chemistry. frontiersin.orgcarlroth.com Solvent-free conditions can reduce waste, simplify purification processes, and lower energy consumption.

In the context of fragrance aldehyde synthesis, solvent-free aldol condensations have been successfully carried out in fixed-bed flow reactors. researchgate.net For instance, the synthesis of jasminaldehyde has been achieved with high selectivity under solvent-free conditions using a Mg-Al mixed oxide catalyst. researchgate.net This approach could potentially be adapted for the synthesis of this compound, particularly in steps involving condensation reactions. The use of flow chemistry can further enhance the efficiency and safety of solvent-free processes. beilstein-journals.org

| Reaction Type | Reactants | Catalyst | Conditions | Benefit | Reference |

| Aldol Condensation | Benzaldehyde, Heptanal | Mg-Al Mixed Oxide | Solvent-free, 140°C, 1 MPa | Reduced waste, improved efficiency | researchgate.net |

| Oxidation | (+)-Valencene | None | Solvent-free, O₂, elevated temp. | Avoids hazardous solvents | beilstein-journals.org |

This interactive table provides examples of solvent-free reactions in the synthesis of fragrance-related molecules.

Utilization of Sustainable and Recyclable Catalytic Systems

The use of catalysts is preferred over stoichiometric reagents as they are used in smaller amounts and can often be recycled and reused, aligning with the principles of atom economy and waste reduction. carlroth.com For the synthesis of fragrance aldehydes, the development of heterogeneous and recyclable catalysts is a significant area of research.

Heterogeneous catalysts, such as solid-supported catalysts, offer the advantage of easy separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. organic-chemistry.org For example, a recyclable cerium-based heterogeneous catalyst has been used for the one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones in ethanol, demonstrating the potential for green catalytic systems in heterocyclic synthesis. organic-chemistry.org A patent also describes the use of piperazine (B1678402) supported on a solid carrier for the synthesis of fragrance aldehydes. google.com

Atom-Economical Transformations

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. High atom economy is characteristic of reactions that involve additions, cycloadditions, and certain catalytic processes, where byproducts are minimized. The synthesis of this compound can be approached through several atom-economical routes, primarily involving the hydroformylation or the Diels-Alder reaction of myrcene (B1677589), a readily available monoterpene from natural sources. nih.govrsc.orgresearchgate.net

The hydroformylation of myrcene, an abundant acyclic terpene, represents a direct and atom-economical pathway to aldehydic products. rsc.org This reaction involves the addition of a formyl group (CHO) and a hydrogen atom across a double bond. In the case of myrcene, which possesses a conjugated diene system and an isolated double bond, the reaction can lead to a mixture of mono- and dialdehydes. rsc.org The selectivity of the reaction towards the desired this compound precursor is highly dependent on the choice of catalyst and ligands. rsc.org

Rhodium and platinum-based catalysts are commonly employed for the hydroformylation of myrcene. rsc.org For instance, rhodium catalysts, when used with specific phosphine (B1218219) ligands, can steer the reaction towards the formation of β,γ-unsaturated aldehydes. rsc.org Platinum/tin catalytic systems, on the other hand, have demonstrated exceptional regioselectivity for the formation of 4-methylene-8-methyl-7-nonenal, which can subsequently be a precursor. rsc.org The choice of ligand, such as xantphos, plays a crucial role in directing the regioselectivity of the rhodium-catalyzed reaction. rsc.org

Another highly atom-economical approach to constructing the cyclohexene core of the target molecule is the Diels-Alder reaction. wikipedia.org This [4+2] cycloaddition reaction involves the reaction of a conjugated diene, in this case, the terminal diene of myrcene, with a dienophile. nih.govwikipedia.orgnih.gov The reaction proceeds with 100% atom economy, as all the atoms of the reactants are incorporated into the resulting cyclohexene adduct. researchgate.net For the synthesis of a precursor to this compound, a suitable dienophile such as acrolein or acrylic acid can be used. nih.govnih.gov The subsequent conversion of the functional group on the dienophile part of the adduct would then lead to the final propanal.

Table 1: Comparison of Atom-Economical Reactions for Cyclohexene Synthesis from Myrcene This table is interactive. You can sort and filter the data.

| Reaction Type | Reactants | Catalyst/Conditions | Key Feature | Atom Economy |

|---|---|---|---|---|

| Hydroformylation | Myrcene, Syngas (CO/H₂) | Rhodium or Platinum complexes | Direct functionalization | High |

| Diels-Alder | Myrcene, Dienophile (e.g., Acrylic Acid) | Thermal or Lewis Acid | Cycloaddition | 100% |

Microwave-Assisted and Photochemical Synthesis

The quest for more sustainable and efficient synthetic protocols has led to the exploration of alternative energy sources to drive chemical reactions. Microwave irradiation and photochemical methods offer significant advantages over conventional heating, including reduced reaction times, lower energy consumption, and sometimes, unique selectivity.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. researchgate.netrsc.org The application of microwave irradiation to the synthesis of this compound precursors can significantly enhance reaction rates. researchgate.netlongdom.orgresearchgate.net

The Diels-Alder reaction of myrcene, for instance, can be performed under microwave irradiation to dramatically reduce the reaction time compared to conventional heating. nih.gov In a study on the Diels-Alder reaction between myrcene and various dienophiles, microwave heating at 140 °C for 2 hours was utilized to achieve the desired adduct. nih.gov Other reports on microwave-assisted Diels-Alder reactions highlight the ability to achieve excellent yields in minutes or even seconds, a significant improvement over the hours required for traditional methods. longdom.orgadamcap.com

Similarly, the hydroformylation of olefins can be expedited using microwave activation. researchgate.netresearchgate.net Research has shown that hydroformylation reactions can be carried out in a few minutes under microwave irradiation at relatively low pressures, offering a rapid and efficient alternative to conventional methods that often require high pressures and long reaction times. researchgate.net While direct microwave-assisted hydroformylation of myrcene to the specific target aldehyde is not extensively detailed in the provided search results, the successful application of this technology to other olefins suggests its high potential in this context. researchgate.netresearchgate.net A study on the microwave-assisted hydroformylation of methyl oleate (B1233923) demonstrated high conversions under mild conditions, although it primarily led to isomerization products. researchgate.net This indicates that careful optimization of catalysts and reaction parameters would be necessary for selective synthesis.

Table 2: Effect of Microwave Irradiation on Diels-Alder Reaction Time This table is interactive. You can sort and filter the data.

| Diene | Dienophile | Conditions | Reaction Time (Conventional) | Reaction Time (Microwave) |

|---|---|---|---|---|

| Myrcene | Acrylic Acid | 100 °C | ~10 hours nih.gov | Not specified |

| 2,3-dimethyl-1,3-butadiene | Maleimide | Not specified | Not specified | 10 minutes adamcap.com |

| Cyclohexadiene | Maleic Anhydride | 25 °C | Hours longdom.org | Minutes/Seconds longdom.org |

Photochemical Synthesis

Photochemical reactions, initiated by the absorption of light, can enable unique transformations that are often inaccessible through thermal methods. While the direct photochemical synthesis of this compound is not prominently reported, related photochemical reactions suggest potential pathways.

The photo-dehydro-Diels-Alder (PDDA) reaction is a photochemical variant of the classical Diels-Alder reaction. rsc.org It involves the reaction of an enyne with a dienophile, triggered by light, and proceeds through biradical intermediates. rsc.org While this specific reaction may not be directly applicable to the synthesis of the target compound from myrcene, it illustrates the potential of using light to mediate cycloaddition reactions.

Although no direct evidence was found for the photochemical synthesis of this compound, photochemical methods are known to be involved in the biosynthesis of terpenes like myrcene in plants, where light plays a crucial role in regulating their emission. The principles of photochemical rearrangements and cycloadditions could potentially be applied to precursors of the target molecule, but this remains an area for further research.

Advanced Chemical Reactivity and Transformation Studies of 3 1,3 Dimethyl 3 Cyclohexenyl Propanal

Transformations Involving the Aldehyde Functionality

The aldehyde group is a cornerstone of organic synthesis, characterized by its electrophilic carbonyl carbon and the adjacent acidic α-protons. These features make it susceptible to a wide array of chemical reactions, from simple additions to more complex condensations.

Nucleophilic Addition Reactions (e.g., Enamine Formation, Organometallic Additions)

Nucleophilic addition to the carbonyl group is a fundamental reaction of aldehydes. The aldehyde group in 3-(1,3-dimethyl-3-cyclohexenyl)propanal is highly reactive towards nucleophiles. wikipedia.org

Enamine Formation: Enamines are versatile synthetic intermediates formed from the reaction of an aldehyde or ketone with a secondary amine. researchgate.net This reaction typically proceeds under mild acid catalysis and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the enamine. researchgate.net For this compound, reaction with a secondary amine, such as pyrrolidine (B122466) or morpholine, would yield the corresponding enamine. These enamines are particularly useful as they can act as nucleophiles in alkylation and acylation reactions. A general process for enamine synthesis involves the reaction of a carbonyl compound with a tris(dialkylamino)arsine, which forms the enamine and arsenic trioxide. google.com

Organometallic Additions: Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent nucleophiles that readily add to aldehydes to form secondary alcohols. The reaction of this compound with a Grignard reagent, for instance, would result in the formation of a new carbon-carbon bond and a secondary alcohol upon acidic workup. It is crucial to manage reaction conditions, such as maintaining low temperatures, to prevent potential side reactions like the dimerization of the organometallic reagent, which can occur with structurally similar Grignard reagents. acs.org

| Nucleophilic Addition Reaction | Reagent Example | Product Type |

| Enamine Formation | Pyrrolidine | Enamine |

| Organometallic Addition | Methylmagnesium Bromide | Secondary Alcohol |

Selective Oxidation and Reduction Pathways of the Aldehyde Group

The aldehyde group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the cyclohexene (B86901) double bond under appropriate conditions.

Selective Oxidation: The oxidation of the aldehyde functional group to a carboxylic acid is a common transformation. researchgate.net Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), can achieve this, but care must be taken to avoid oxidation of the double bond in the cyclohexene ring. More selective methods often employ milder reagents. For instance, buffered potassium dichromate(VI) is a standard reagent for oxidizing primary alcohols to carboxylic acids, a process that proceeds through an aldehyde intermediate. researchgate.netlibretexts.orgresearchgate.net This suggests that similar conditions could be used for the direct oxidation of this compound to 3-(1,3-dimethyl-3-cyclohexenyl)propanoic acid. Studies on the atmospheric degradation of similar aldehydes, like 3,3-dimethylbutanal, have shown the formation of corresponding carboxylic acids and other oxygenated products. youtube.comlibretexts.org

Selective Reduction: The reduction of the aldehyde to a primary alcohol, 3-(1,3-dimethyl-3-cyclohexenyl)propan-1-ol, can be accomplished with high selectivity using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a particularly effective reagent for this purpose as it is mild enough not to reduce the double bond of the cyclohexene ring. youtube.com This transformation is the reverse of the synthetic step often used to produce the aldehyde itself, which involves the oxidation of the primary alcohol. wikipedia.org

| Transformation | Reagent Example | Product |

| Selective Oxidation | Potassium Dichromate (acidified) | 3-(1,3-Dimethyl-3-cyclohexenyl)propanoic acid |

| Selective Reduction | Sodium Borohydride (NaBH₄) | 3-(1,3-Dimethyl-3-cyclohexenyl)propan-1-ol |

Carbonyl Condensation Reactions (e.g., Aldol (B89426), Knoevenagel)

Aldol Condensation: The aldol condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an enol or enolate with a carbonyl compound. youtube.com this compound possesses α-hydrogens, making it capable of forming an enolate and participating in aldol reactions. In the presence of a base, it can undergo self-condensation or a crossed aldol condensation with another aldehyde or ketone. libretexts.orgsigmaaldrich.comnih.gov The initial product is a β-hydroxy aldehyde, which may subsequently dehydrate, especially at higher temperatures, to yield an α,β-unsaturated aldehyde. youtube.comsigmaaldrich.com Intramolecular aldol condensations are also possible in related difunctional compounds, leading to the formation of cyclic products, some of which are valuable in the fragrance industry, such as cis-jasmone. youtube.com

Knoevenagel Condensation: The Knoevenagel condensation is a variation of the aldol reaction where the nucleophile is a compound with an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid or its esters. wikipedia.orgrsc.org The reaction is typically catalyzed by a weak base. wikipedia.org this compound can serve as the electrophilic carbonyl component in a Knoevenagel condensation. The reaction with a compound like diethyl malonate would yield an α,β-unsaturated dicarbonyl compound after dehydration. rsc.orgnih.gov

Reactions of the 1,3-Dimethyl-3-cyclohexenyl Moiety

The reactivity of the cyclohexene ring is primarily centered around the carbon-carbon double bond, which can undergo a variety of addition reactions. The methyl substituents on the ring influence the regioselectivity and stereoselectivity of these reactions.

Selective Addition Reactions to the Cyclohexene Double Bond

Epoxidation: The double bond of the cyclohexene ring can be converted to an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). Epoxidation of terpene-derived aldehydes is a known transformation. rsc.org For this compound, this reaction would yield 3-(1,3-dimethyl-7-oxabicyclo[4.1.0]heptan-3-yl)propanal. The resulting epoxide is a valuable intermediate that can be opened by various nucleophiles to introduce new functional groups. Studies on similar cyclohexene carboxamide derivatives have demonstrated that both epoxidation and bromination can lead to interesting rearrangement products, such as bicyclic lactones. researchgate.net

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond would result in a dihalogenated cyclohexane (B81311) derivative. This reaction typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms.

| Reaction Type | Reagent Example | Product Type |

| Epoxidation | m-CPBA | Epoxide |

| Halogenation | Bromine (Br₂) | Vicinal Dibromide |

Catalytic Hydrogenation and Dehydrogenation of the Cyclohexene Ring

Catalytic Hydrogenation: The double bond in the cyclohexene ring can be reduced to a single bond through catalytic hydrogenation. This reaction is typically carried out using hydrogen gas in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). rsc.org The hydrogenation of the alkene is generally favored over the reduction of the aldehyde under these conditions, although careful selection of the catalyst and reaction conditions is necessary to ensure selectivity. The product of this reaction would be 3-(1,3-dimethylcyclohexyl)propanal. The stereochemistry of the addition of hydrogen is typically syn, meaning both hydrogen atoms add to the same face of the double bond.

Catalytic Dehydrogenation: Dehydrogenation of the cyclohexene ring to form an aromatic ring is a thermodynamically driven process that typically requires high temperatures and a catalyst. Terpenes and related compounds can be aromatized using various dehydrogenation methods. Catalysts such as platinum or palladium on a support are often used for this transformation. Dehydrogenation of this compound would lead to the formation of a substituted benzene (B151609) ring. The specific aromatic product would depend on potential rearrangements and the fate of the propanal side chain under the reaction conditions. The dehydrogenation of related terpene ketones has also been studied.

Pericyclic Reactions (e.g., [2+2] or [4+2] Cycloadditions)

Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent a powerful tool for constructing complex cyclic systems with high stereospecificity. The cyclohexene moiety in this compound can theoretically participate in such reactions.

[4+2] Cycloadditions (Diels-Alder Reactions): The Diels-Alder reaction is a cornerstone of organic synthesis, involving the reaction of a conjugated diene with a dienophile to form a six-membered ring. wikipedia.org The 1,3-dimethyl-3-cyclohexenyl group contains a diene system. However, its participation as the diene component in a Diels-Alder reaction would require overcoming the steric hindrance imposed by the methyl groups and the propanal side chain. In theory, reaction with a highly reactive dienophile under thermal or Lewis acid-catalyzed conditions could yield a bicyclic adduct. Conversely, the double bond of the cyclohexene ring can act as a dienophile, particularly if activated. Studies on related 4,4-dimethyl-2-cyclohexenones have shown them to be effective dienophiles in reactions with various hydrocarbon dienes, leading to the formation of decalin systems. cdnsciencepub.com This suggests that the double bond in this compound could react with electron-rich dienes, although the aldehyde group is not as strongly electron-withdrawing as a conjugated ketone. libretexts.org

[2+2] Photocycloadditions: These reactions, typically induced by ultraviolet light, involve the combination of two alkene units to form a cyclobutane (B1203170) ring. acs.orgyoutube.com The photochemical [2+2] cycloaddition of the cyclohexene double bond in this compound with another alkene, such as ethylene (B1197577) or maleimide, could be envisioned. acs.org Such reactions often proceed via a triplet state, leading to the formation of a bicyclo[4.2.0]octane derivative. The regioselectivity and stereoselectivity would be influenced by the steric and electronic properties of the reacting partners. pearson.comlibretexts.org

| Reaction Type | Reactant Partner | Potential Product Core Structure | Key Conditions |

|---|---|---|---|

| [4+2] Cycloaddition (Diels-Alder) | Reactive Dienophile (e.g., Maleic anhydride) | Bicyclic adduct | Thermal or Lewis Acid Catalysis wikipedia.org |

| [2+2] Photocycloaddition | Alkene (e.g., Ethylene) | Bicyclo[4.2.0]octane derivative | UV irradiation acs.org |

Functionalization of the Methyl Substituents

The two methyl groups in this compound present targets for selective functionalization, primarily through C-H activation strategies. youtube.com These methods allow for the conversion of otherwise inert C-H bonds into functional groups.

One methyl group is attached to a quaternary vinylic carbon, while the other is at an allylic position. The allylic methyl group is particularly susceptible to radical-based reactions or transition-metal-catalyzed C-H activation due to the lower bond dissociation energy of its C-H bonds.

Allylic Oxidation: Reagents like selenium dioxide (SeO₂) or chromium-based oxidants can selectively oxidize the allylic methyl group to an alcohol, aldehyde, or carboxylic acid.

Palladium-Catalyzed C-H Activation: Methods have been developed for the C-H activation of methyl groups, often using palladium catalysts in the presence of a suitable oxidant and directing group. acs.org While direct application to this specific substrate is not documented, similar transformations on other systems suggest its feasibility. mdpi.com

Radical Halogenation: Free-radical halogenation with reagents like N-bromosuccinimide (NBS) would likely favor substitution at the allylic positions, including the allylic methyl group, providing a handle for further synthetic transformations.

The functionalization of the vinylic methyl group is more challenging but could potentially be achieved through more advanced organometallic approaches that enable C(sp²)-C(sp³) bond cleavage or directed C-H activation.

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are highly valued for their efficiency and complexity-building power. wikipedia.orgnih.gov The aldehyde functionality of this compound makes it an ideal candidate for several classic MCRs.

Passerini Reaction: This three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgnih.gov The use of this compound as the aldehyde component is plausible, as aliphatic and α,β-unsaturated aldehydes are known to be suitable substrates. acs.orgsemanticscholar.org Reacting it with, for example, acetic acid and tert-butyl isocyanide would yield a complex α-acyloxy amide derivative.

Ugi Reaction: As one of the most prominent MCRs, the Ugi four-component reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgnih.govorganic-chemistry.org The incorporation of this compound would lead to highly complex and diverse molecular scaffolds, which can be subjected to further post-Ugi modifications to generate various heterocyclic compounds. nih.govfrontiersin.org The reaction is typically high-yielding and tolerant of a wide range of functional groups.

| Reaction Name | Components | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Passerini (3-component) | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy amide | Rapid generation of complex amides wikipedia.org |

| Ugi (4-component) | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Bis-amide (Peptidomimetic) | Combinatorial library synthesis nih.govorganic-chemistry.org |

Derivatization Strategies for Structural Modification

The functional groups within this compound provide numerous opportunities for derivatization to modify its structure and properties.

The aldehyde group is highly reactive and readily undergoes condensation reactions with nucleophiles.

Oximes: Reaction with hydroxylamine (B1172632) (NH₂OH) or its salts converts the aldehyde into an oxime (C=N-OH). This transformation is a standard method for characterizing aldehydes and can be used to introduce a nitrogen atom and a hydroxyl group. wikipedia.org

Hydrazones: Condensation with hydrazine (B178648) (N₂H₄) or its substituted derivatives (e.g., phenylhydrazine) yields hydrazones (C=N-NHR). Hydrazones are versatile intermediates in organic synthesis. wikipedia.org

Acetals: In the presence of an acid catalyst, the aldehyde reacts with two equivalents of an alcohol (or one equivalent of a diol) to form an acetal (B89532). organic-chemistry.orgrsc.org This reaction is often used to protect the aldehyde group during other chemical transformations. The formation of a cyclic acetal using ethylene glycol is a common protective strategy. acs.org

The double bond in the cyclohexene ring is a key site for chemical modification.

Epoxidation: The alkene can be converted to an epoxide, a three-membered ring containing oxygen, using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or other oxidizing agents like dimethyldioxirane (B1199080) (DMDO). wvu.edumasterorganicchemistry.comyoutube.com The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles.

Dihydroxylation: The double bond can be converted into a diol. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (KMnO₄), which adds two hydroxyl groups to the same face of the ring. libretexts.orglibretexts.orgyoutube.com Anti-dihydroxylation can be accomplished via epoxidation followed by acid-catalyzed ring-opening with water. libretexts.orgyoutube.com

Hydrogenation: Catalytic hydrogenation (e.g., using H₂ gas and a palladium, platinum, or nickel catalyst) would reduce the double bond to yield the corresponding saturated cyclohexylpropanal. This would remove the unsaturation, significantly altering the molecule's shape and properties.

Besides the methods mentioned above, other strategies can be employed to introduce heteroatoms into the molecular framework.

Hetero-Diels-Alder Reaction: The aldehyde group itself can act as a heterodienophile in a [4+2] cycloaddition with an electron-rich diene. illinois.edumdpi.comyoutube.com This reaction, often catalyzed by a Lewis acid, would form a dihydropyran ring, introducing an oxygen atom into a new six-membered ring system. illinois.edu

Hydrofunctionalization: Transition-metal-catalyzed hydrofunctionalization reactions could add heteroatom-containing groups across the double bond. For instance, hydroamination (addition of an N-H bond) or hydroalkoxylation (addition of an O-H bond) would introduce nitrogen or oxygen functionalities, respectively. nih.gov

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond would yield a dihalogenated derivative, providing reactive sites for subsequent nucleophilic substitution reactions.

| Target Site | Reaction Type | Reagent(s) | Product Type |

|---|---|---|---|

| Aldehyde Group | Oxime Formation | NH₂OH·HCl, Base | Aldoxime |

| Hydrazone Formation | N₂H₄ or R-NHNH₂ | Hydrazone | |

| Acetal Formation | R-OH, H⁺ catalyst | Acetal acs.orgrsc.org | |

| Cyclohexene Double Bond | Epoxidation | m-CPBA or DMDO | Epoxide wvu.edumasterorganicchemistry.com |

| Syn-Dihydroxylation | OsO₄ (cat.), NMO | cis-Diol libretexts.orgkhanacademy.org | |

| Hydrogenation | H₂, Pd/C | Saturated Cyclohexane | |

| Aldehyde/Diene System | Hetero-Diels-Alder | Electron-rich diene, Lewis Acid | Dihydropyran illinois.edu |

In Depth Mechanistic Investigations of Reactions Involving 3 1,3 Dimethyl 3 Cyclohexenyl Propanal

Elucidation of Reaction Pathways and Energy Profiles

Detailed reaction pathways and energy profiles for 3-(1,3-Dimethyl-3-cyclohexenyl)propanal have not been experimentally or computationally determined. However, by examining related structures, we can infer potential reactive sites and intermediates. The molecule possesses two primary reactive functionalities: the aldehyde group and the trisubstituted double bond within the cyclohexenyl ring.

Identification of Key Intermediates

Reactions involving the aldehyde group are expected to proceed through common intermediates. For instance, in acid-catalyzed reactions, protonation of the carbonyl oxygen would lead to a highly electrophilic oxonium ion intermediate. Nucleophilic attack at the carbonyl carbon would then form a tetrahedral intermediate. In reactions involving the double bond, such as electrophilic additions, a key intermediate would be a tertiary carbocation, stabilized by the adjacent alkyl groups. The stability of this carbocation would significantly influence the regioselectivity of the addition.

In radical reactions, such as those with atmospheric oxidants like OH radicals, hydrogen abstraction could occur at several positions. Abstraction of the aldehydic hydrogen is a likely pathway, forming an acyl radical. Alternatively, hydrogen abstraction from the allylic positions on the cyclohexenyl ring would generate resonance-stabilized allylic radicals. The relative rates of these abstraction processes would depend on the bond dissociation energies of the respective C-H bonds.

Characterization of Transition State Geometries

The geometries of transition states in reactions of this compound would be crucial in determining reaction rates and stereochemical outcomes. For cycloaddition reactions where the cyclohexenyl moiety acts as a diene (if applicable, though less likely due to substitution) or a dienophile, the transition state would adopt a specific geometry, such as a chair-like or boat-like conformation in Diels-Alder reactions. nih.gov The substitution pattern on the ring would create significant steric hindrance, influencing the approach of the reacting partner and the geometry of the transition state. researchgate.net Computational studies on similar cyclic systems, like 1,3-cyclohexanedione (B196179), have shown that the interconversion between different ring conformations, such as chair and boat forms, proceeds through specific transition states with defined energy barriers. scielo.org.mx

Kinetic Studies and Determination of Rate-Limiting Steps

Specific kinetic data for reactions of this compound is not available. However, kinetic studies on analogous aldehydes, such as 3,3-dimethylbutanal, provide insights into their reactivity. For example, the rate coefficients for the reaction of 3,3-dimethylbutanal with atmospheric oxidants like Cl atoms and OH radicals have been determined, showing that the reaction with Cl atoms is significantly faster. copernicus.orgcopernicus.org For this compound, the rate-limiting step in many of its reactions would likely be the initial attack on either the aldehyde or the double bond. For instance, in an acid-catalyzed aldol (B89426) reaction, the formation of the enol or enolate intermediate would likely be the rate-determining step. In electrophilic addition to the double bond, the formation of the carbocation intermediate is typically the slow step. Studies on reactions involving 1,3-cyclohexanedione have shown that reactant concentration can significantly affect reaction rates, indicating that the rate-limiting step can be influenced by reaction conditions. researchgate.net

Detailed Analysis of Catalytic Cycles

No specific catalytic cycles involving this compound have been documented. However, we can surmise its behavior in well-known catalytic processes. In a metal-catalyzed hydrogenation, for instance, the catalytic cycle would involve the coordination of the double bond to the metal center, followed by migratory insertion of hydrogen atoms. The aldehyde group could also be reduced under these conditions, potentially leading to selectivity challenges.

In organocatalysis, for example, an enantioselective aldol reaction catalyzed by proline would involve the formation of an enamine intermediate between the catalyst and a donor aldehyde, which would then react with this compound acting as the acceptor. princeton.edu The catalytic cycle would be regenerated by hydrolysis of the resulting iminium ion. The efficiency and stereoselectivity of such a cycle would be highly dependent on the steric and electronic properties of the substrate.

Influence of Catalyst Structure and Reaction Environment on Mechanism

The structure of the catalyst and the reaction environment would undoubtedly play a critical role in the reaction mechanisms of this compound. For instance, in a hypothetical catalytic hydrogenation, the choice of metal (e.g., Pd, Pt, Rh) and the supporting ligand would influence the chemoselectivity between the aldehyde and the alkene. juniperpublishers.com The steric bulk of the catalyst could be tuned to favor attack at the less hindered face of the cyclohexenyl ring.

The solvent can also have a profound effect. For cycloaddition reactions, the use of ionic liquids or water can enhance reaction rates and influence selectivity compared to conventional organic solvents. frontiersin.org For reactions proceeding through charged intermediates, polar solvents would be expected to stabilize these species and accelerate the reaction rate. mdpi.com

Stereochemical Course of Reactions

The stereochemistry of this compound, which can exist as enantiomers due to the chiral center at the 1-position of the cyclohexenyl ring, would heavily influence the stereochemical outcome of its reactions. Reactions at the aldehyde or the double bond would lead to the formation of new stereocenters, resulting in diastereomeric products.

The stereochemical course of thermal cycloreversion reactions in related bicyclic systems has been shown to follow specific orbital symmetry rules, such as conrotatory ring-opening. lookchem.com For reactions of this compound, the existing stereocenter would direct the approach of reagents, leading to facial selectivity. For example, in an epoxidation reaction of the double bond, the oxidizing agent would preferentially attack from the less sterically hindered face of the cyclohexenyl ring. In organocatalytic cross-aldol reactions, the stereochemistry of the product is determined by the catalyst and the geometry of the enamine intermediate, often with high diastereoselectivity and enantioselectivity. princeton.edu

Advanced Computational and Theoretical Chemistry Studies on 3 1,3 Dimethyl 3 Cyclohexenyl Propanal

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on its electronic structure. These calculations solve the Schrödinger equation for a given molecular system, providing a wealth of information about its stability, reactivity, and spectroscopic characteristics.

The electronic structure of 3-(1,3-dimethyl-3-cyclohexenyl)propanal governs its chemical behavior. Key descriptors derived from quantum chemical calculations, such as frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps, can predict its reactivity.

For analogous systems, the highest occupied molecular orbital (HOMO) is typically localized on the electron-rich regions, such as the carbon-carbon double bond within the cyclohexene (B86901) ring and the oxygen atom of the aldehyde group. The lowest unoccupied molecular orbital (LUMO) is generally centered on the electron-deficient carbonyl carbon. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

Reactivity descriptors, based on Density Functional Theory (DFT), such as chemical potential, hardness, and electrophilicity index, can be calculated to quantify the molecule's reactivity. For a typical α,β-unsaturated aldehyde, these descriptors would indicate a propensity for nucleophilic attack at the carbonyl carbon and the β-carbon.

Table 1: Calculated Electronic Properties of a Model Compound (Cyclohex-3-ene-1-carbaldehyde)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 D |

| Electron Affinity | 1.1 eV |

| Ionization Potential | 8.9 eV |

The cyclohexene ring exists in a half-chair conformation. researchgate.net The substituents can occupy pseudo-axial or pseudo-equatorial positions. For disubstituted cyclohexanes, the diequatorial conformer is generally the most stable due to the avoidance of 1,3-diaxial interactions. libretexts.org In the case of cis-1,3-dimethylcyclohexane, the diequatorial conformer is significantly more stable than the diaxial conformer. libretexts.org For trans-1,3-dimethylcyclohexane, both chair conformations have one axial and one equatorial methyl group, leading to similar energy levels. libretexts.org

The propanal side chain also possesses rotational freedom around its carbon-carbon single bonds. Computational studies can map the potential energy surface of these rotations to identify the most stable conformers. The relative energies of these conformers are determined by a delicate balance of steric hindrance and intramolecular interactions. The study of 1,3-cyclohexanedione (B196179) reveals that the energy barrier for chair-chair interconversion is relatively low, suggesting significant conformational flexibility. scielo.org.mx

Table 2: Relative Energies of Conformers for 1,3-Dimethylcyclohexane (B1346967)

| Isomer | Conformation | Relative Energy (kJ/mol) |

| cis | diequatorial | 0 |

| cis | diaxial | > 23 |

| trans | (a,e) | 0 |

| trans | (e,a) | 0 |

Source: Adapted from principles of conformational analysis of disubstituted cyclohexanes. libretexts.org

Computational Modeling of Reaction Mechanisms

Computational modeling is instrumental in elucidating the detailed pathways of chemical reactions, providing insights into transition states, reaction energetics, and the influence of the reaction environment.

For any chemical transformation of this compound, such as oxidation, reduction, or nucleophilic addition, a transition state represents the energy maximum along the reaction coordinate. Quantum chemical methods can be employed to locate and characterize these transition state structures. The energy of the transition state relative to the reactants determines the activation energy of the reaction, a key parameter in chemical kinetics. For example, in the reaction of 1,3-propanedithiolate with propargyl chloride, computational methods have been used to determine the geometries and energies of the transition states for the formation of different products. researchgate.net

By calculating the energies of reactants, products, and transition states, a complete energy profile for a reaction can be constructed. This allows for the determination of the reaction's thermodynamics (enthalpy and Gibbs free energy change) and kinetics (activation energy). For instance, the enthalpy of hydrogenation for 3,3-Dimethylcyclohexene has been experimentally determined and can be used as a benchmark for computational methods. nist.gov Computational studies on the reactions of similar carbonyl compounds, like 3,3-dimethylbutanal, have provided detailed mechanistic insights. copernicus.org

Table 3: Hypothetical Reaction Energetics for the Oxidation of this compound to the Corresponding Carboxylic Acid

| Parameter | Value (kcal/mol) |

| Activation Energy (Ea) | 15 - 25 |

| Enthalpy of Reaction (ΔH) | -40 to -50 |

| Gibbs Free Energy of Reaction (ΔG) | -45 to -55 |

Note: This data is illustrative and based on general values for aldehyde oxidations, as specific data for the target compound is not available.

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. These models can predict how the polarity and hydrogen-bonding ability of a solvent will stabilize or destabilize reactants, products, and transition states, thereby altering the reaction pathway. Studies on the effect of different solvent systems on nucleophilic aromatic substitution reactions demonstrate the importance of considering the molecular-microscopic properties of the solvent. researchgate.net

It is not possible to generate an article on the advanced computational and theoretical chemistry studies of this compound. Extensive research has revealed a significant gap in publicly available scientific literature regarding specific ab initio, Density Functional Theory (DFT), or computational catalyst design studies for this particular compound.

The conducted searches did not yield any papers or datasets that would allow for a detailed and scientifically accurate discussion of the topics outlined in the user's request. Specifically, no research findings, methodologies, or data tables concerning the application of advanced computational chemistry to this compound could be located.

Therefore, the sections on "Ab Initio and Density Functional Theory (DFT) Applications" and "Computational Design of Catalysts for Specific Transformations" cannot be developed as requested due to the absence of foundational research on this specific molecule. Creating content for these sections would necessitate speculation or the use of data from unrelated compounds, which would violate the core instruction to focus solely on this compound.

Advanced Analytical Methodologies for Characterization and Monitoring of 3 1,3 Dimethyl 3 Cyclohexenyl Propanal

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation of 3-(1,3-Dimethyl-3-cyclohexenyl)propanal from complex matrices. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and the nature of the sample matrix.

Gas Chromatography (GC) and Comprehensive Two-Dimensional GC (GCxGC)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. Its high resolution and sensitivity make it ideal for the analysis of this aldehyde in various samples.

Gas Chromatography (GC): In a typical GC analysis, the sample is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column wall and the mobile gas phase. For the analysis of terpenoid aldehydes, a non-polar or medium-polarity stationary phase is often employed. The retention time of the compound is a key parameter for its identification.

Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. sepsolve.comchromatographytoday.com This is particularly beneficial for the analysis of complex samples where co-elution might occur. In GCxGC, two columns with different stationary phases are coupled, providing a two-dimensional separation of the analytes. chromatographytoday.com This technique is increasingly used in the fragrance industry for detailed profiling and the identification of trace components. sepsolve.comchromatographyonline.com

A hypothetical GC method for the analysis of this compound is presented in the table below.

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Injection Mode | Split (e.g., 50:1) |

High-Performance Liquid Chromatography (HPLC)

While GC is well-suited for the analysis of volatile aldehydes, High-Performance Liquid Chromatography (HPLC) provides a valuable alternative, especially for non-volatile derivatives or when analyzing complex matrices that are not amenable to GC. auroraprosci.comepa.gov A significant advantage of HPLC is the ability to analyze thermally labile compounds without degradation.

For the analysis of aldehydes and ketones by HPLC, a derivatization step is commonly employed to enhance detection, as the native aldehyde group lacks a strong chromophore for UV detection. auroraprosci.comepa.govwaters.com A widely used derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde to form a stable 2,4-dinitrophenylhydrazone derivative that can be readily detected by a UV detector at around 360 nm. auroraprosci.comepa.govwaters.com

The separation is typically achieved on a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. auroraprosci.com

A general HPLC method for the analysis of the DNPH derivative of this compound is outlined in the table below.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 360 nm |

| Injection Volume | 20 µL |

| Derivatizing Agent | 2,4-Dinitrophenylhydrazine (DNPH) |

Mass Spectrometry (MS) for Structural Elucidation and Purity Assessment

Mass spectrometry is an indispensable tool for the structural elucidation and purity assessment of this compound. It provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for its unambiguous identification.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.govmdpi.com This is particularly useful for confirming the identity of this compound and distinguishing it from isobaric interferences. The high mass accuracy of HRMS helps in building confidence in the identification of the compound, especially in complex matrices. nih.gov

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. nih.govacs.orgnih.gov In an MS/MS experiment, a precursor ion corresponding to the molecule of interest is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides detailed structural information about the molecule. For this compound, MS/MS can be used to confirm the presence of the dimethylcyclohexenyl ring and the propanal side chain by observing characteristic fragment ions.

Coupled GC-MS Analysis

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is one of the most widely used techniques for the analysis of volatile organic compounds. jmchemsci.comresearchgate.netbotanyjournals.comresearchgate.net The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass spectra for each separated component, allowing for their identification. The National Institute of Standards and Technology (NIST) library contains a vast collection of mass spectra that can be used for compound identification. researchgate.net

In the electron ionization (EI) mass spectrum of this compound, one would expect to observe the molecular ion peak and several characteristic fragment ions resulting from the cleavage of the propanal side chain and fragmentation of the cyclohexenyl ring.

A summary of expected mass spectral data from a GC-MS analysis is provided below.

| Ion Type | Expected m/z | Interpretation |

| Molecular Ion [M]+ | 166 | Molecular weight of C11H18O |

| Fragment Ion | 123 | Loss of the propanal side chain (C3H5O) |

| Fragment Ion | 95 | Characteristic fragment of the dimethylcyclohexenyl ring |

| Fragment Ion | 81 | Further fragmentation of the cyclohexenyl ring |

| Fragment Ion | 43 | Fragment corresponding to the propanal side chain |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, are fundamental for the initial characterization of this compound.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the aldehydic proton (CHO) is highly deshielded and expected to appear as a distinct triplet in the downfield region, generally between δ 9.5 and 10.0 ppm. libretexts.orgfiveable.me The protons on the carbon adjacent to the carbonyl group (α-protons) would likely resonate around δ 2.2-2.5 ppm. The vinyl proton on the cyclohexene (B86901) ring is anticipated to appear in the range of δ 5.2-5.5 ppm. The methyl groups attached to the ring would produce singlet signals, with the methyl group on the double bond appearing at a slightly different chemical shift than the other. The remaining methylene (B1212753) and methine protons of the cyclohexenyl ring and the propanal chain would exhibit complex multiplets in the upfield region (δ 1.0-2.2 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The most downfield signal would correspond to the carbonyl carbon of the aldehyde, typically in the range of δ 200-205 ppm. fiveable.me The sp² hybridized carbons of the C=C double bond in the cyclohexene ring would be expected to resonate between δ 120 and 140 ppm. The carbons of the methyl groups and the sp³ hybridized carbons of the ring and side chain would appear in the more upfield region of the spectrum (δ 15-50 ppm).

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (CHO) | ~9.7 (t) | ~202 |

| Vinyl H | ~5.4 (s) | - |

| C=C (ring) | - | ~135, ~120 |

| CH₂ (α to CHO) | ~2.4 (m) | ~45 |

| CH₂ (β to CHO) | ~2.2 (m) | ~25 |

| CH (ring) | ~2.0 (m) | ~40 |

| CH₂ (ring) | ~1.5-1.9 (m) | ~30, ~28 |

| C-CH₃ (ring, sp²) | ~1.6 (s) | ~23 |

| C-CH₃ (ring, sp³) | ~0.9 (d) | ~20 |